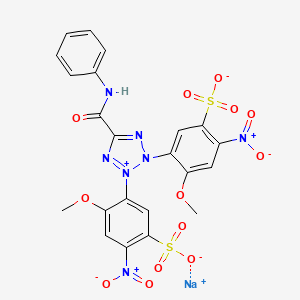

XTT (sodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) is a tetrazolium salt used primarily in colorimetric assays to measure cell viability, proliferation, and cytotoxicity. When reduced by metabolically active cells, XTT forms a water-soluble orange formazan dye, which can be quantified using a spectrophotometer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of XTT involves the reaction of tetrazolium salts with various aromatic compounds. The specific synthetic route for XTT includes the reaction of 3,4-tetrazolium with phenylaminocarbonyl and methoxy-nitro benzene sulfonic acid under controlled conditions. The reaction is typically carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, XTT is produced in large batches using automated reactors to ensure consistency and purity. The process involves the precise control of temperature, pH, and reaction time to optimize yield and quality. The final product is then dried and packaged for distribution .

Analyse Chemischer Reaktionen

Types of Reactions

XTT primarily undergoes reduction reactions. When exposed to metabolically active cells, XTT is reduced to an orange formazan dye. This reduction is facilitated by mitochondrial dehydrogenases and other cellular oxidoreductases .

Common Reagents and Conditions

The reduction of XTT requires the presence of an electron-coupling reagent such as phenazine methosulfate. The reaction is typically carried out in a cell culture medium at physiological pH and temperature (37°C) .

Major Products

The major product of the reduction of XTT is the water-soluble orange formazan dye. This product is directly proportional to the number of viable cells in the sample and can be quantified using a spectrophotometer .

Wissenschaftliche Forschungsanwendungen

XTT is widely used in scientific research for various applications:

Cell Viability Assays: XTT is used to measure the viability of cells in response to various treatments, including drugs, toxins, and environmental conditions

Proliferation Assays: XTT assays are used to quantify cell proliferation in response to growth factors, cytokines, and other stimuli

Cytotoxicity Assays: XTT is used to assess the cytotoxic effects of compounds on different cell lines, including cancer cells

Antimicrobial Susceptibility Testing: XTT is used to evaluate the susceptibility of microorganisms to antimicrobial agents

Biofilm Research: XTT is used to study the formation and viability of biofilms, particularly in fungal and bacterial species

Wirkmechanismus

The reduction of XTT to its formazan product is facilitated by cellular dehydrogenases and other oxidoreductases. The process involves the transfer of electrons from cellular NADH to XTT via an intermediate electron carrier such as phenazine methosulfate. This reduction occurs at the cell surface and is indicative of cellular metabolic activity .

Vergleich Mit ähnlichen Verbindungen

XTT is often compared with other tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate). While all these compounds are used in cell viability assays, XTT has the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step required for MTT .

List of Similar Compounds

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)

- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

XTT’s unique property of forming a water-soluble formazan product makes it particularly useful for high-throughput screening and real-time assays .

Eigenschaften

Molekularformel |

C22H16N7NaO13S2 |

|---|---|

Molekulargewicht |

673.5 g/mol |

IUPAC-Name |

sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate |

InChI |

InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40);/q;+1/p-1 |

InChI-Schlüssel |

JACYMBNQPPWQML-UHFFFAOYSA-M |

Kanonische SMILES |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B10766049.png)

![(10R)-3-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10766061.png)

![16alpha-Hydroxyestrone-[2,3,4-13C3]](/img/structure/B10766063.png)

![2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B10766071.png)

![(11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one](/img/structure/B10766085.png)

![N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766094.png)

![[6-[(2R)-2-[4-(10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766099.png)

![[(1R,2R,5R,7S,11R,12S,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B10766143.png)